Cas no 811-07-4 (Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl-)
![Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl- structure](https://it.kuujia.com/scimg/cas/811-07-4x500.png)
811-07-4 structure
Nome del prodotto:Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl-
Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl-
- NSC-79088
- NSC79088
- 811-07-4
- DTXSID60329007
-
- Inchi: InChI=1S/C33H45Cl2N5/c1-26-23-31(38(21-17-34)22-18-35)15-16-32(26)33-39(24-27-7-11-29(12-8-27)36(2)3)19-6-20-40(33)25-28-9-13-30(14-10-28)37(4)5/h7-16,23,33H,6,17-22,24-25H2,1-5H3
- Chiave InChI: XLBCXZQJEFWFAS-UHFFFAOYSA-N
- Sorrisi: CC1=C(C=CC(=C1)N(CCCl)CCCl)C2N(CCCN2CC3=CC=C(C=C3)N(C)C)CC4=CC=C(C=C4)N(C)C
Proprietà calcolate
- Massa esatta: 581.305
- Massa monoisotopica: 581.305
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 40
- Conta legami ruotabili: 12
- Complessità: 663
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7
- Superficie polare topologica: 16.2Ų
Proprietà sperimentali
- Densità: 1.176
- Punto di ebollizione: 685.3°C at 760 mmHg
- Punto di infiammabilità: 368.3°C
- Indice di rifrazione: 1.624
Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl- Letteratura correlata
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
811-07-4 (Benzenamine,4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]hexahydro-2-pyrimidinyl]-N,N-bis(2-chloroethyl)-3-methyl-) Prodotti correlati
- 2172507-34-3(N-4-(2-formylphenyl)phenylmethanesulfonamide)
- 2228387-49-1(tert-butyl N-(2-carbamimidoyl-4-hydroxyphenyl)carbamate)
- 2228869-08-5(5-bromo-2-(3-bromopropyl)-3-methylfuran)
- 2232-08-8(1-(p-Toluenesulfonyl)imidazole)
- 1049478-91-2(N'-2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide)
- 2411294-14-7(N-Ethyl-N-[2-[3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl]-2-propenamide)
- 2580223-61-4(2-{4-(benzyloxy)carbonylpiperazin-1-yl}-5-fluoropyridine-3-carboxylic acid)
- 1558370-80-1(4-fluoropyrrolidine-2-carbonitrile)
- 1250765-95-7(1-Morpholino-3-(piperidin-3-yl)propan-1-one)
- 681267-20-9(N-2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
